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Compound of Interest

Compound Name:
[3-(Trifluoromethyl)phenoxy]acetic

acid

Cat. No.: B182687 Get Quote

[3-(Trifluoromethyl)phenoxy]acetic acid is a specialized aromatic carboxylic acid that has

garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its

structure is characterized by a phenoxyacetic acid core, a common motif in herbicides and

plant growth regulators, and a trifluoromethyl (-CF₃) group at the meta-position of the phenyl

ring.[1]

The incorporation of the -CF₃ group is a cornerstone of modern medicinal chemistry. This

highly electronegative and lipophilic moiety can profoundly alter a molecule's pharmacokinetic

and pharmacodynamic profile. Key advantages conferred by the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -

CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads

to an increased biological half-life.

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule,

which can improve its ability to cross cellular membranes and the blood-brain barrier.

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa

of nearby acidic or basic centers, influencing ionization state at physiological pH and altering

receptor binding interactions.

Improved Binding Affinity: The -CF₃ group can participate in unique, non-covalent

interactions with biological targets, including dipole-dipole and orthogonal multipolar
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interactions, potentially increasing binding affinity and selectivity.

This guide provides the core technical knowledge required to effectively synthesize,

characterize, and utilize [3-(Trifluoromethyl)phenoxy]acetic acid as a strategic building block

in the development of novel, high-performance molecules.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to

its successful application in research.

Key Physicochemical Properties
The essential properties of [3-(Trifluoromethyl)phenoxy]acetic acid are summarized below

for quick reference.

Property Value Source(s)

CAS Number 349-82-6 [1]

Molecular Formula C₉H₇F₃O₃ [1]

Molecular Weight 220.15 g/mol [1]

Appearance
White to colorless crystalline

solid
[1]

Melting Point 93.5-94 °C

Boiling Point 282.9 ± 40.0 °C (Predicted)

pKa 3.07 ± 0.10 (Predicted) [1]

Solubility Sparingly soluble in water [1]

Canonical SMILES
C1=CC(=CC(=C1)OCC(=O)O)

C(F)(F)F
[1]

InChIKey
KTTDWGZRVMNQNZ-

UHFFFAOYSA-N
[1]
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Predicted Spectroscopic Signature
While a publicly available, peer-reviewed spectrum for this specific compound is not readily

available, its structure allows for a confident prediction of its key spectroscopic features. These

predictions are crucial for reaction monitoring and structural confirmation.

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:

A broad singlet in the 12.0-13.0 ppm range, corresponding to the carboxylic acid proton (-

COOH).

A complex multiplet pattern between 7.0 and 7.6 ppm for the four aromatic protons. The

proton between the two electron-withdrawing groups (-OCF₃ and -OCH₂COOH) would be

the most deshielded.

A sharp singlet at approximately 4.7-4.9 ppm, integrating to 2H, representing the

methylene protons of the acetic acid moiety (-O-CH₂-COOH).

¹³C NMR (Carbon NMR): The spectrum is expected to display 9 distinct signals:

A signal around 170-172 ppm for the carbonyl carbon of the carboxylic acid.

A signal around 157-158 ppm for the aromatic carbon directly attached to the ether oxygen

(C-O).

A quartet around 131-132 ppm for the aromatic carbon attached to the -CF₃ group,

showing coupling to the fluorine atoms.

A signal for the -CF₃ carbon itself, typically a quartet around 123-125 ppm.

Four additional signals in the aromatic region (110-130 ppm).

A signal around 65-66 ppm for the methylene carbon (-O-CH₂-).

IR (Infrared) Spectroscopy: Key vibrational bands are predicted to be:

A very broad absorption from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-

bonded carboxylic acid dimer.
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A strong, sharp absorption at ~1700-1730 cm⁻¹ corresponding to the C=O (carbonyl)

stretch.

Strong C-F stretching bands in the 1100-1350 cm⁻¹ region.

C-O ether stretching bands around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹

(symmetric).

Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak

(M⁺) would be expected at m/z = 220. A common fragmentation pattern would be the loss of

the carboxyl group (-COOH, 45 Da) or the carboxymethyl group (-CH₂COOH, 59 Da).

Synthesis and Purification Protocol
The most reliable and common method for preparing [3-(Trifluoromethyl)phenoxy]acetic
acid is via the Williamson ether synthesis, followed by saponification. This two-step process is

efficient and utilizes readily available starting materials.

Reaction Principle: Williamson Ether Synthesis
The synthesis proceeds by first deprotonating 3-(trifluoromethyl)phenol with a suitable base to

form the more nucleophilic phenoxide. This phenoxide then displaces a halide from an ethyl

haloacetate (e.g., ethyl bromoacetate) in an Sₙ2 reaction. The resulting ester is then hydrolyzed

under basic conditions to yield the final carboxylic acid product upon acidification.

Detailed Laboratory Protocol
Materials:

3-(Trifluoromethyl)phenol (1.0 eq)

Ethyl bromoacetate (1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

Acetone, anhydrous

Sodium hydroxide (NaOH)
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Methanol or Ethanol

Hydrochloric acid (HCl), concentrated or 2M

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Ether Formation (Ester Synthesis)

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-

(trifluoromethyl)phenol (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.

Add anhydrous potassium carbonate (2.0 eq) to the solution. Rationale: K₂CO₃ is a mild and

effective base for deprotonating the phenol without causing side reactions with the ester.

Stir the suspension vigorously for 15 minutes at room temperature.

Add ethyl bromoacetate (1.1 eq) dropwise to the mixture. Rationale: Using a slight excess of

the alkylating agent ensures complete consumption of the valuable phenol.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1).

Once the starting phenol is consumed, cool the reaction to room temperature.

Filter off the potassium salts and wash the solid with a small amount of acetone.

Concentrate the filtrate under reduced pressure to yield the crude ethyl [3-

(trifluoromethyl)phenoxy]acetate. This crude product can often be used directly in the next

step.

Step 2: Saponification (Hydrolysis to the Acid)

Dissolve the crude ester from Step 1 in methanol or ethanol (~0.5 M).
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Add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq). Rationale: A stoichiometric

excess of NaOH ensures complete and rapid hydrolysis of the ester to the carboxylate salt.

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis confirms the

disappearance of the starting ester.

Remove the alcohol solvent under reduced pressure.

Dilute the remaining aqueous solution with water and wash once with a small amount of

ethyl acetate or diethyl ether to remove any non-polar impurities.

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl. The

desired product should precipitate as a white solid. Self-Validation: The formation of a

precipitate upon acidification is a strong indicator of successful synthesis.

Stir the cold suspension for 30 minutes to ensure complete precipitation.

Step 3: Purification and Characterization

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized

water.

Dry the solid under vacuum. For higher purity, the product can be recrystallized from a

suitable solvent system, such as an ethanol/water or toluene/hexane mixture.

Validation: Confirm the identity and purity of the final product using the spectroscopic

methods outlined in Section 2.2 (NMR, IR, MS) and measure its melting point. Purity can be

further assessed by HPLC (see Section 5.0).

Synthesis and Purification Workflow Diagram
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Step 1: Williamson Ether Synthesis

Step 2: Saponification

Step 3: Purification

1. Dissolve 3-(CF3)phenol
 & K2CO3 in Acetone

2. Add Ethyl Bromoacetate

3. Reflux (4-6h)
Monitor by TLC

4. Filter Salts

5. Concentrate Filtrate

6. Dissolve Crude Ester in EtOH

Crude Ester

7. Add aq. NaOH
Stir (2-4h)

8. Remove EtOH

9. Acidify with HCl (pH 1-2)

10. Vacuum Filtration

Precipitate

11. Wash with Cold H2O

12. Recrystallize & Dry

13. Characterize (NMR, MP, HPLC)

Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the target compound.
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Applications in Research and Development
[3-(Trifluoromethyl)phenoxy]acetic acid is primarily utilized as a high-value chemical

intermediate and building block.[1] Its pre-installed trifluoromethylphenyl ether moiety makes it

an attractive starting point for constructing more complex molecules, saving synthetic steps and

allowing for rapid library generation in discovery campaigns.

Role as a Building Block in Drug Discovery
The compound serves as a versatile scaffold for introducing the 3-(trifluoromethyl)phenoxy

group into drug candidates. The carboxylic acid handle is a key functional group that can be

readily converted into a wide array of other functionalities, such as:

Amides: By coupling with amines (using agents like EDC, HATU, or T3P®).

Esters: By reacting with alcohols.

Ketones: Via reaction with organometallic reagents.

Reduction: The acid can be reduced to the corresponding primary alcohol.

A recent patent application highlights the use of a closely related analogue, 2-(4-chloro-3-

(trifluoromethyl)phenoxy)acetic acid, in the synthesis of potent inhibitors of the Activating

Transcription Factor 4 (ATF4) pathway.[2] These inhibitors are being investigated for a vast

range of therapeutic indications, including neurodegenerative diseases (Parkinson's,

Huntington's), ischemic stroke, diabetes, and inflammatory diseases.[2] This demonstrates the

high therapeutic relevance of the chemical class to which CAS 349-82-6 belongs.

Conceptual Application in Lead Optimization
The diagram below illustrates how [3-(Trifluoromethyl)phenoxy]acetic acid can be used in a

typical drug discovery workflow. By coupling it with a diverse library of amines, chemists can

rapidly explore the structure-activity relationship (SAR) of a lead series, optimizing for potency,

selectivity, and pharmacokinetic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b182687?utm_src=pdf-body-img
https://www.benchchem.com/product/b182687?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Page loading... [guidechem.com]

2. WO2018225093A1 - Chemical compounds as atf4 pathway inhibitors - Google Patents
[patents.google.com]
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number-349-82-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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